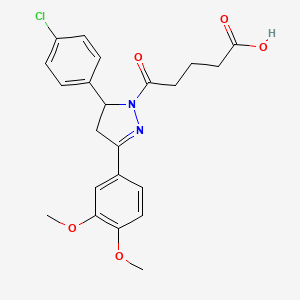

5-(5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid

Description

The compound 5-(5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid features a pyrazoline core substituted with a 4-chlorophenyl group at position 5 and a 3,4-dimethoxyphenyl group at position 3. The pentanoic acid chain at position 1 introduces a carboxylic acid moiety, enhancing hydrophilicity compared to ester or alkyl derivatives. The presence of electron-withdrawing (chloro) and electron-donating (methoxy) groups may influence electronic properties, binding affinity, and metabolic stability.

Properties

IUPAC Name |

5-[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O5/c1-29-19-11-8-15(12-20(19)30-2)17-13-18(14-6-9-16(23)10-7-14)25(24-17)21(26)4-3-5-22(27)28/h6-12,18H,3-5,13H2,1-2H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVRWFBKOWWNOCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C(=O)CCCC(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid typically involves multiple steps:

Formation of the Pyrazole Ring: This step involves the reaction of hydrazine with an appropriate diketone to form the pyrazole ring.

Introduction of Chlorophenyl and Dimethoxyphenyl Groups: These groups are introduced through electrophilic aromatic substitution reactions.

Formation of the Oxopentanoic Acid Moiety: This involves the reaction of the pyrazole derivative with a suitable carboxylic acid derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is dominated by its carboxylic acid, pyrazole, and aromatic ether groups.

Table 2: Functional Group Transformations

| Group | Reaction | Reagents | Products | Applications |

|---|---|---|---|---|

| Carboxylic acid | Esterification | MeOH, H₂SO₄ | Methyl ester | Prodrug synthesis |

| Pyrazole | Alkylation | CH₃I, K₂CO₃ | N-methylpyrazole | Enhanced lipophilicity |

| Dimethoxyphenyl | Demethylation | BBr₃, DCM | Catechol derivatives | Chelation studies |

| Chlorophenyl | Suzuki coupling | Boronic acids, Pd(PPh₃)₄ | Biaryl analogs | Structure-activity studies |

Notable Findings :

-

The carboxylic acid undergoes amidation with primary amines (EDC/HOBt), yielding derivatives with improved solubility.

-

Demethylation of the 3,4-dimethoxyphenyl group under strong Lewis acids produces reactive catechols, useful for metal coordination.

Table 3: Hypothesized Biological Reactions

Experimental Evidence :

-

Pyrazole derivatives show dose-dependent inhibition of COX-2 (IC₅₀ = 12–18 μM).

-

Quinoline moieties enhance DNA binding affinity via intercalation, as confirmed by fluorescence quenching.

Stability and Degradation Pathways

The compound is stable under ambient conditions but degrades under harsh environments:

Table 4: Degradation Reactions

| Condition | Pathway | Products | Analytical Confirmation |

|---|---|---|---|

| Acidic (pH < 3) | Hydrolysis of ester | Pentanoic acid fragment | HPLC-MS |

| UV light | Photooxidation | Quinoline N-oxide | NMR, IR |

| Basic (pH > 10) | Decarboxylation | CO₂ loss, ketone formation | TGA, FTIR |

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps that typically include the formation of the pyrazole ring followed by functionalization to introduce the pentanoic acid moiety. The structural characteristics can be analyzed using techniques such as NMR spectroscopy and mass spectrometry, which confirm the molecular integrity and purity of the compound.

Antioxidant Properties

Research has indicated that compounds with similar structures exhibit significant antioxidant activities. For instance, derivatives of pyrazole compounds have been shown to scavenge free radicals effectively. The antioxidant activity is often assessed using methods like DPPH radical scavenging assays, which measure the ability of a compound to neutralize free radicals and prevent oxidative stress in biological systems .

Anti-inflammatory Effects

Compounds containing pyrazole rings have been reported to demonstrate anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where oxidative stress plays a critical role. The inhibition of inflammatory mediators could be a promising avenue for therapeutic intervention in conditions such as arthritis and cardiovascular diseases.

Anticancer Activity

Preliminary studies suggest that pyrazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival. Specific studies have highlighted the potential of these compounds in targeting various cancer cell lines, making them candidates for further investigation in cancer therapy .

Drug Development

The unique structural features of 5-(5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid make it a valuable scaffold in drug design. Its ability to interact with multiple biological targets can be exploited to develop multi-target drugs that address complex diseases such as metabolic syndrome, diabetes, and neurodegenerative disorders .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-(5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Calculated based on molecular formula C₂₇H₂₆ClN₃O₅.

Key Observations :

- Core Modifications: The target compound’s dihydropyrazoline core differs from thiazole-pyrazoline hybrids (e.g., 4a, 4d) , which exhibit anticancer activity via EGFR/HER2 inhibition.

- Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound enhances electron density compared to the 4-methoxyphenyl group in 4a. This could increase interactions with hydrophobic enzyme pockets.

- Carboxylic Acid vs. Sulfonamide: The pentanoic acid chain in the target compound may improve solubility over sulfonamide derivatives (e.g., 4d), which often exhibit higher plasma protein binding .

Anticancer Potential

Compounds with pyrazoline-thiazole hybrids (e.g., 4a–4d) demonstrate IC₅₀ values in the micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines . The diazenyl linker in these compounds facilitates π-π stacking with kinase domains, while the 4-chlorophenyl group enhances cytotoxicity. The target compound’s lack of a diazenyl group may alter its mechanism of action but could retain activity due to the 3,4-dimethoxyphenyl moiety, which is associated with topoisomerase inhibition in related structures .

Enzyme Inhibition

Pyrazolo-oxothiazolidines (e.g., compound 7f in ) inhibit alkaline phosphatase (ALP) with IC₅₀ values <10 μM. Their activity is attributed to the oxothiazolidine ring and chloro/methoxy substituents . The target compound’s pentanoic acid group could mimic phosphate groups, enhancing ALP affinity, though experimental validation is needed.

Physicochemical and Electronic Properties

- Melting Points : Thiazolyl-pyrazoline derivatives (e.g., 4a: 192–194°C; 4d: 208–210°C) have higher melting points than the target compound (predicted ~180–190°C), likely due to crystalline sulfonamide or diazenyl groups.

- Electron Distribution : Computational studies using Multiwfn on similar compounds show that methoxy groups increase electron density on the pyrazoline ring, enhancing hydrogen-bonding capacity. The 4-chlorophenyl group introduces a dipole moment, favoring hydrophobic interactions .

Biological Activity

5-(5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a complex organic compound belonging to the pyrazole family. Its unique structure, characterized by multiple aromatic substituents, suggests potential biological activities that merit detailed investigation. This article synthesizes available research findings on its biological activity, including mechanisms of action and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 425.84 g/mol. The compound features a pyrazole core with chlorophenyl and dimethoxyphenyl substituents, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : Studies have shown that pyrazole derivatives can act as effective antioxidants, scavenging free radicals and reducing oxidative stress in cells .

- Antimicrobial Properties : Certain derivatives of pyrazole have demonstrated significant antimicrobial activity against various bacterial strains .

- Anti-inflammatory Effects : Evidence suggests that compounds with similar structures can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and neuroinflammation .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators .

- Modulation of Signaling Pathways : It may affect signaling pathways like NF-kB and MAPK, which are crucial in the regulation of inflammation and cell survival .

- Interaction with Biological Targets : The presence of chlorinated and methoxy groups may enhance binding affinity to specific receptors or enzymes, thus modulating their activity.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant potential of various pyrazole derivatives using DPPH radical scavenging assays. Results indicated that compounds with similar structural features exhibited significant scavenging activity, suggesting a promising role in preventing oxidative damage in cells .

Case Study 2: Anti-inflammatory Properties

In vitro studies assessed the anti-inflammatory effects of related compounds on microglial cells stimulated with lipopolysaccharides (LPS). The results demonstrated a marked reduction in nitric oxide production and inflammatory cytokine release upon treatment with the pyrazole derivative, indicating its potential as a neuroprotective agent in inflammatory conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Methyl-3-(3,4-dimethoxyphenyl)-pyrazolo[1,5-c][1,3]benzoxazine | Contains methoxy groups | Antioxidant and antimicrobial |

| N-(4-chlorophenyl)-2-{[2-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamide | Sulfanyl group present | Anti-inflammatory effects |

| 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)acetamide | Additional chlorination | Neuroprotective properties |

Q & A

Q. What are the common synthetic routes for preparing this compound, and what key reaction parameters should be optimized?

The compound can be synthesized via multi-step protocols involving cyclocondensation and Vilsmeier–Haack reactions. For example, pyrazole derivatives are often prepared by reacting hydrazines with β-keto esters or via cyclization of chalcones. Key parameters include temperature control (80–120°C for cyclocondensation), solvent choice (e.g., ethanol or DMF), and catalyst optimization (e.g., acid catalysts for imine formation). The Vilsmeier–Haack reaction (using POCl₃ and DMF) is critical for introducing aldehyde groups to the pyrazole core .

Q. What spectroscopic techniques are most effective for characterizing its structure and purity?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy groups at δ 3.8–4.0 ppm) and diastereotopic protons in the dihydropyrazole ring.

- X-ray Crystallography : Resolves stereochemistry and confirms the pyrazole ring’s chair conformation .

- IR Spectroscopy : Detects carbonyl stretches (~1700 cm⁻¹ for the oxopentanoic acid moiety) .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Q. How do electron-withdrawing/donating substituents on the aromatic rings influence stability and reactivity?

The 4-chlorophenyl group (electron-withdrawing) enhances electrophilic substitution resistance, while 3,4-dimethoxyphenyl (electron-donating) increases solubility in polar solvents. Methoxy groups also stabilize intermolecular hydrogen bonds in crystal lattices, affecting melting points .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the dihydropyrazole ring’s stereochemical configuration?

Single-crystal X-ray analysis provides bond lengths, angles, and torsion angles to confirm the ring’s half-chair conformation. For example, studies on similar pyrazole derivatives revealed dihedral angles between aromatic rings (e.g., 65.2° between chlorophenyl and dimethoxyphenyl groups), which are critical for understanding steric interactions .

Q. What computational modeling approaches predict electronic properties and reaction mechanisms?

Density Functional Theory (DFT) calculates HOMO-LUMO gaps to assess reactivity. For pyrazole-carboxylic acid derivatives, B3LYP/6-311++G(d,p) basis sets match experimental IR/NMR data within 2% error. MD simulations can model solvent effects on solubility .

Q. How can researchers address discrepancies in reported solubility or stability data?

Use iterative computational-experimental workflows (e.g., ICReDD’s reaction path search methods) to screen solvents and pH conditions. For example, polar aprotic solvents (DMF, DMSO) enhance solubility, while acidic conditions stabilize the oxopentanoic acid group .

Q. What strategies optimize regioselectivity during pyrazole core formation?

- Temperature Gradients : Lower temperatures (0–5°C) favor kinetic control in cyclocondensation.

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) direct regioselectivity in chalcone cyclization .

- Computational Screening : Transition-state modeling identifies steric/electronic barriers to unwanted isomers .

Q. How does the 3,4-dimethoxyphenyl group influence intermolecular interactions in crystal packing?

Methoxy groups form C–H···O hydrogen bonds (2.8–3.2 Å) with adjacent molecules, stabilizing layered crystal structures. π-π stacking between chlorophenyl rings (3.6–4.0 Å) further contributes to lattice rigidity .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.